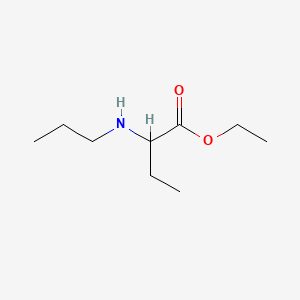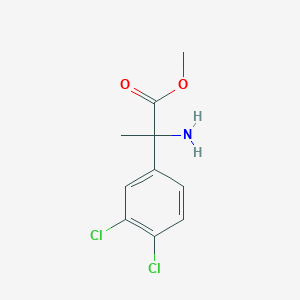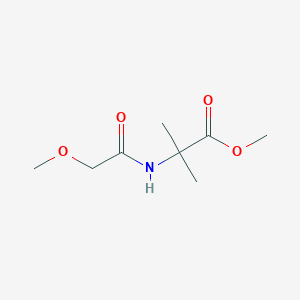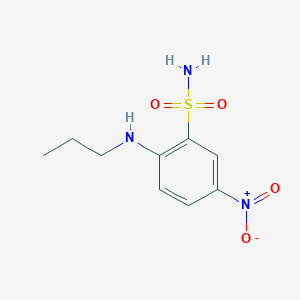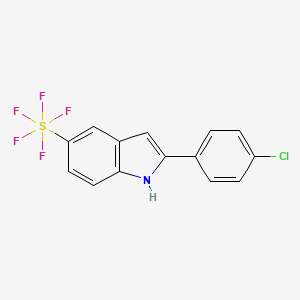![molecular formula C15H21N5O B1429759 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone CAS No. 477600-76-3](/img/structure/B1429759.png)
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Vue d'ensemble
Description
The compound “1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone” is a reagent used in the synthesis of Tofacitinib , a specific inhibitor of Janus tyrosine kinase (JAK3) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .
Molecular Structure Analysis
The piperidine ring in the compound adopts a chair conformation with an N-C-C-C torsion angle of 39.5 (5)° between the cis-related substituents . The pyrrole N-H group forms a water-mediated inter-molecular hydrogen bond to one of the N atoms of the annelated pyrimidine ring .
Chemical Reactions Analysis
The compound is involved in a series of chemical reactions during the synthesis process. The ultimate stereocenter at C3 of the piperidine ring is set by the choice of L-serine and utilizes precedented chemistry .
Physical and Chemical Properties Analysis
The molecular weight of the compound is 287.36 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 287.17461031 g/mol .
Mécanisme D'action
Target of Action
The primary target of this compound is Janus Kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are the downstream effectors in the JAK-STAT pathway .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, thereby disrupting the signaling pathway . This can lead to effects such as reduced cell proliferation and modulation of immune response .
Pharmacokinetics
The compound exhibits good in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been optimized to have a high selectivity index over JAK2, indicating a favorable selectivity profile . .
Result of Action
The inhibition of JAK1 by the compound can lead to modulation of immune response and reduction in cell proliferation . This can be particularly beneficial in conditions where the JAK-STAT pathway is overactive, such as in certain types of cancer .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinase B (PKB or Akt). This compound interacts with various enzymes, proteins, and biomolecules, including PKB, which is a key component of intracellular signaling pathways regulating growth and survival . The interaction between this compound and PKB is characterized by its ability to inhibit the kinase activity of PKB, thereby modulating downstream signaling pathways involved in cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PKB, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its phosphorylation and activation . This inhibition disrupts the downstream signaling pathways mediated by PKB, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo models . Over extended periods, the compound maintains its inhibitory effects on PKB, leading to sustained reductions in cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on normal cellular functions and overall health . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may also exhibit biological activity . These metabolic processes can affect the overall efficacy and safety of the compound in therapeutic settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic potential . The compound’s distribution patterns are critical for understanding its pharmacokinetics and optimizing its use in clinical applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on PKB . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-10-5-7-20(11(2)21)8-13(10)19(3)15-12-4-6-16-14(12)17-9-18-15/h4,6,9-10,13H,5,7-8H2,1-3H3,(H,16,17,18)/t10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIVGKFVGCGMFC-MFKMUULPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[10]Cycloparaphenylene](/img/structure/B1429677.png)
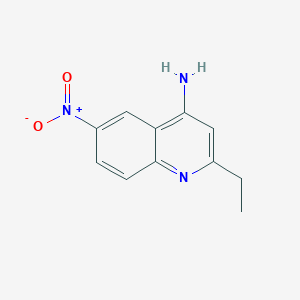
![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)
![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)

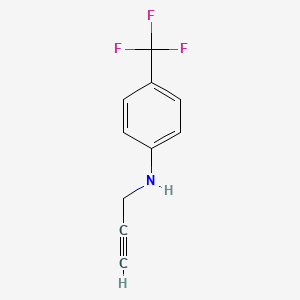
![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)
